5,7-Dibromobenzo[d]thiazole
Overview
Description
5,7-Dibromobenzo[d]thiazole: is an organic compound that belongs to the class of heterocyclic compounds known as benzothiazoles. This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Thiazole derivatives, to which 5,7-dibromobenzo[d]thiazole belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways might be influenced .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
5,7-Dibromobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of reactive metabolites, which can covalently modify essential cellular macromolecules, potentially leading to toxicity . Additionally, this compound has been studied for its potential antimicrobial and antitumor activities, indicating its interaction with microbial enzymes and tumor cell proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the generation of reactive oxygen species (ROS), which can affect cell signaling and induce oxidative stress . Moreover, this compound has demonstrated cytotoxic effects on tumor cells, suggesting its potential role in disrupting cellular metabolism and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have significant biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic toxicity and affect cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activities . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of this compound into reactive metabolites, which can further interact with other cellular components. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence mitochondrial function and induce apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromobenzo[d]thiazole typically involves the bromination of benzo[d]thiazole. One common method is the direct bromination of benzo[d]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form various arylated or alkylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts such as palladium acetate or palladium chloride are used along with ligands like triphenylphosphine.
Major Products:
Substitution Reactions: The major products are the substituted benzo[d]thiazoles with various functional groups replacing the bromine atoms.
Cross-Coupling Reactions: The major products are the arylated or alkylated derivatives of benzo[d]thiazole.
Scientific Research Applications
Chemistry: 5,7-Dibromobenzo[d]thiazole is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of conjugated polymers and organic semiconductors for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound serves as a scaffold for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Another brominated benzothiazole derivative with similar electronic properties but different substitution patterns.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with a different heterocyclic structure and unique electronic characteristics.
Uniqueness: 5,7-Dibromobenzo[d]thiazole is unique due to its specific substitution pattern, which influences its reactivity and electronic properties. The presence of bromine atoms at the 5 and 7 positions allows for selective functionalization and the formation of diverse derivatives. This makes it a versatile building block in both organic synthesis and materials science .
Properties
IUPAC Name |
5,7-dibromo-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZZTBKMNYONOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696632 | |
Record name | 5,7-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-69-4 | |
Record name | 5,7-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.